Weak CYP1A2 Inhibition: Selectivity Advantage over Potent CYP1A2-Inhibiting Furanochalcones
This compound exhibits weak inhibition of human CYP1A2 with an IC50 of 25,000 nM [1]. In contrast, representative furanochalcones (e.g., compound 4a) inhibit CYP1A2 with IC50 values >10,000 nM in live HEK293 cells, while the most potent furanochalcones (4e, 4l) show CYP1A2 IC50 >10,000 nM but potently inhibit CYP1A1 (IC50 0.14–0.45 μM) and CYP1B1 (IC50 0.566–23.8 μM) [2]. The substantially weaker CYP1A2 inhibition by the target compound (~25-fold weaker than even the least potent furanochalcone CYP1A1 inhibitors) suggests a reduced potential for CYP1A2-mediated drug-drug interactions, a differentiated selectivity profile within the chalcone class.
| Evidence Dimension | CYP1A2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 25,000 nM (25 μM) |
| Comparator Or Baseline | Furanochalcones 4a, 4e, 4l: CYP1A2 IC50 >10,000 nM; furanochalcone 4l: CYP1A1 IC50 = 0.14 μM; CYP1B1 IC50 = 23.8 μM |
| Quantified Difference | Target compound IC50 at least ~2.5-fold higher than comparator CYP1A2 IC50 (>10,000 nM); no potent CYP1A1/CYP1B1 inhibition observed |
| Conditions | Human CYP1A2 expressed in baculovirus-infected insect cells, beetle D-luciferin substrate, 30 min preincubation (target); live human HEK293 cells (comparator) |
Why This Matters
For applications where CYP1A2 inhibition must be avoided (e.g., co-administered therapeutics metabolized by CYP1A2), this compound offers a demonstrably weaker inhibition profile than potent furanochalcone CYP1 inhibitors.
- [1] BindingDB Entry BDBM50522406 / CHEMBL4444333. Affinity Data: IC50 2.50E+4 nM. Inhibition of human CYP1A2. View Source
- [2] PMC6645225 Table 4. IC50 Values of Selected Furanochalcones for CYP1A1, CYP1A2, CYP1B1, CYP2D6, and CYP3A4 Inhibition in Live Human HEK293 Cells. View Source
